azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene
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Overview
Description
Azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene is a complex chemical compound with a unique structure. This compound is notable for its intricate arrangement of atoms, including fluorine, sulfur, oxygen, nitrogen, and phosphorus. It has significant potential in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
The synthesis of this compound involves multiple steps and precise reaction conditions. Two complementary stereoselective synthetic routes have been described for the preparation of this compound . . The reaction conditions are carefully controlled to ensure the correct stereochemistry and high yield of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or disulfides .
Scientific Research Applications
Azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene has significant applications in scientific research. It is used as a stimulator of interferon genes (STING) agonist with potent pan-genotypic activity . This compound has shown broad activity in all major human STING variants and has potent antitumor activity with long-lasting immune memory response in a mouse liver metastatic tumor model . Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the stimulator of interferon genes (STING) pathway. By locking a bioactive U-shaped conformation of cyclic dinucleotides, the compound enhances the potency and activity of STING agonists . This interaction leads to the activation of the STING pathway, resulting in the production of interferons and other immune response mediators .
Comparison with Similar Compounds
Compared to other similar compounds, azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene exhibits enhanced potency and broad pan-genotypic activity . Similar compounds include other STING agonists, such as cyclic dinucleotides and macrocycle-bridged STING agonists . the unique macrocyclic bridge and stereochemistry of this compound provide it with distinct advantages in terms of potency and activity .
Properties
Molecular Formula |
C24H32F2N12O8P2S2 |
---|---|
Molecular Weight |
780.7 g/mol |
IUPAC Name |
azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene |
InChI |
InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1-;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |
InChI Key |
HGYDKGHNNZBHIY-VKEOINCVSA-N |
Isomeric SMILES |
C1/C=C\CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=S)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)O)F.N.N |
Canonical SMILES |
C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=S)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)O)F.N.N |
Origin of Product |
United States |
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